molecular formula C20H25N3O3 B2432493 Bcrp-IN-1

Bcrp-IN-1

Cat. No.: B2432493
M. Wt: 355.4 g/mol
InChI Key: XDVXQQDQFWVCAU-GOPGUHFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BCRP-IN-1 is a chemical compound known for its inhibitory effects on the breast cancer resistance protein. The breast cancer resistance protein is a member of the adenosine triphosphate-binding cassette efflux transporter family. This protein plays a significant role in multidrug resistance in cancer cells by actively transporting a variety of chemotherapeutic agents out of the cells, thereby reducing their efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BCRP-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally involves the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

BCRP-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of functionalized derivatives .

Mechanism of Action

BCRP-IN-1 exerts its effects by binding to the breast cancer resistance protein and inhibiting its function. This prevents the protein from actively transporting chemotherapeutic agents out of cancer cells, thereby increasing their intracellular concentration and enhancing their cytotoxic effects. The molecular targets and pathways involved include the adenosine triphosphate-binding cassette efflux transporter family and various signaling pathways related to drug resistance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BCRP-IN-1 is unique in its specificity for the breast cancer resistance protein, making it a valuable tool for studying this particular efflux transporter and its role in multidrug resistance. Its ability to selectively inhibit the breast cancer resistance protein without affecting other transporters sets it apart from other inhibitors .

Properties

IUPAC Name

(2S,5S,8S)-14-methoxy-5-methyl-2-(2-methylpropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-10(2)7-16-18-14(13-6-5-12(26-4)8-15(13)22-18)9-17-19(24)21-11(3)20(25)23(16)17/h5-6,8,10-11,16-17,22H,7,9H2,1-4H3,(H,21,24)/t11-,16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVXQQDQFWVCAU-GOPGUHFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2C(CC3=C(C2CC(C)C)NC4=C3C=CC(=C4)OC)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N2[C@@H](CC3=C([C@@H]2CC(C)C)NC4=C3C=CC(=C4)OC)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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